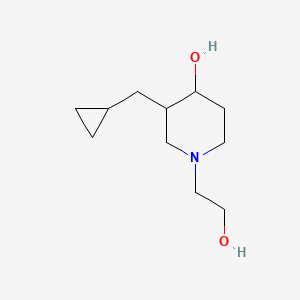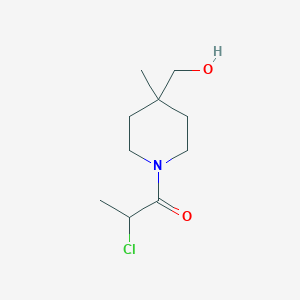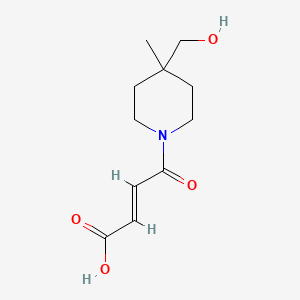
Ethyl 6-ethylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-ethylpyrimidine-4-carboxylate (EEPC) is an organic compound belonging to the class of pyrimidinecarboxylates. It is composed of an ethyl group attached to a 6-ethylpyrimidine-4-carboxylate moiety, and is used in a variety of scientific and industrial applications. EEPC is a colorless, odorless and slightly viscous liquid, with a melting point of -19.6 °C and a boiling point of 196.3 °C.
Mécanisme D'action
The mechanism of action of Ethyl 6-ethylpyrimidine-4-carboxylate is not fully understood, however, it is believed to be involved in the formation of hydrogen bonds and other non-covalent interactions. Additionally, this compound has been shown to interact with lipids, proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antifungal properties, as well as anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-ethylpyrimidine-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, this compound does have some limitations for use in laboratory experiments. It is a relatively low-molecular-weight compound, and is therefore not suitable for use in certain types of experiments. Additionally, it has a relatively low solubility in water, and therefore may not be suitable for use in aqueous solutions.
Orientations Futures
The potential future applications of Ethyl 6-ethylpyrimidine-4-carboxylate are vast. This compound could be used in the synthesis of novel pharmaceuticals, such as antimalarial drugs, antibiotics, and antifungal agents. Additionally, this compound could be used as a ligand for the synthesis of coordination complexes, as a catalyst for organic synthesis, and as a reagent for the synthesis of other organic compounds. Finally, this compound could be used in the development of new materials, such as polymers, for a variety of applications.
Applications De Recherche Scientifique
Ethyl 6-ethylpyrimidine-4-carboxylate is widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of coordination complexes, as a catalyst for organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs, antibiotics, and antifungal agents.
Propriétés
IUPAC Name |
ethyl 6-ethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-5-8(11-6-10-7)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAQTZWAFNLZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















